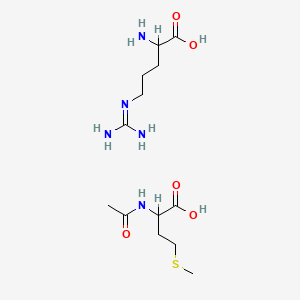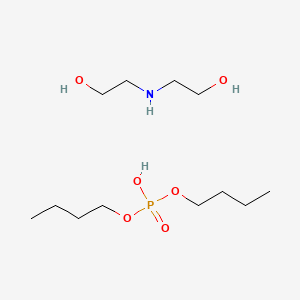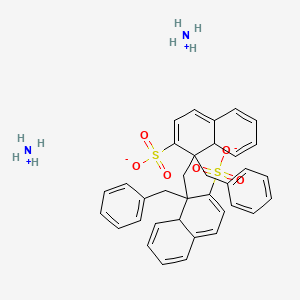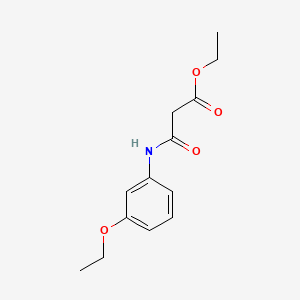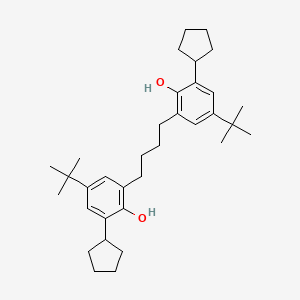
2,2'-Butylidenebis(4-(tert-butyl)-6-cyclopentyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 299-670-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily used to make plastics, such as polyvinyl chloride, more flexible and durable. This compound is part of the European Inventory of Existing Commercial Chemical Substances, which lists chemicals that were on the European Community market between January 1, 1971, and September 18, 1981 .
準備方法
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures. The process involves heating the reactants to around 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products. The final product is purified through vacuum distillation to achieve the required purity levels for commercial use.
化学反応の分析
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: This compound can be oxidized under strong conditions to form phthalic acid derivatives.
Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
科学的研究の応用
Bis(2-ethylhexyl) phthalate has numerous applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and as a solvent in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its potential health effects, including its role in the development of certain diseases.
Industry: Widely used in the production of flexible plastics, coatings, and adhesives.
作用機序
The mechanism by which bis(2-ethylhexyl) phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It is known to act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This compound can bind to hormone receptors, altering the normal signaling pathways and leading to various biological effects.
類似化合物との比較
Similar Compounds
Dioctyl phthalate: Another commonly used plasticizer with similar properties and applications.
Diisononyl phthalate: Used as a plasticizer with a slightly different chemical structure, providing different physical properties.
Diisodecyl phthalate: Another plasticizer with a longer alkyl chain, offering different flexibility and durability characteristics.
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and well-studied properties. It is one of the most commonly used plasticizers, making it a benchmark for comparing the performance and safety of other plasticizers.
特性
CAS番号 |
93893-78-8 |
|---|---|
分子式 |
C34H50O2 |
分子量 |
490.8 g/mol |
IUPAC名 |
4-tert-butyl-2-[4-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)butyl]-6-cyclopentylphenol |
InChI |
InChI=1S/C34H50O2/c1-33(2,3)27-19-25(31(35)29(21-27)23-13-7-8-14-23)17-11-12-18-26-20-28(34(4,5)6)22-30(32(26)36)24-15-9-10-16-24/h19-24,35-36H,7-18H2,1-6H3 |
InChIキー |
WPXJTJSIQODUIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2CCCC2)O)CCCCC3=C(C(=CC(=C3)C(C)(C)C)C4CCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



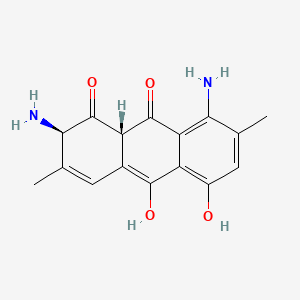

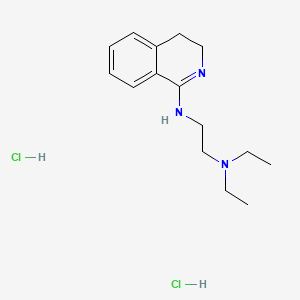
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
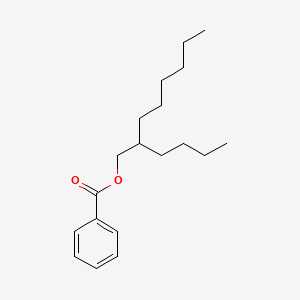
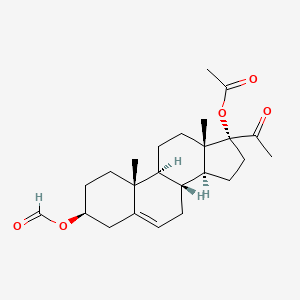
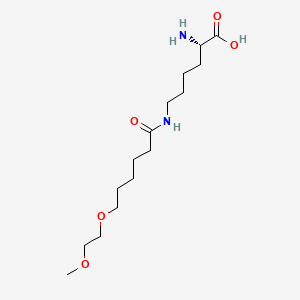

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)
